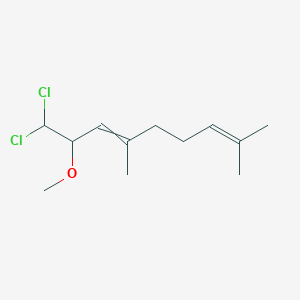
9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene is an organic compound with the molecular formula C12H22Cl2O This compound is characterized by the presence of two chlorine atoms, a methoxy group, and two methyl groups attached to a nonadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene typically involves the chlorination of a suitable precursor, followed by the introduction of the methoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methoxylation can be achieved using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9,9,9-Trichloro-8-methoxy-2,6-dimethylnona-2,6-diene: Similar structure but with an additional chlorine atom.
6,9-Dichloro-2-methoxyacridine: Contains a methoxy group and chlorine atoms but has a different backbone structure.
Uniqueness
9,9-Dichloro-8-methoxy-2,6-dimethylnona-2,6-diene is unique due to its specific arrangement of functional groups and the nonadiene backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
82772-45-0 |
|---|---|
Molecular Formula |
C12H20Cl2O |
Molecular Weight |
251.19 g/mol |
IUPAC Name |
9,9-dichloro-8-methoxy-2,6-dimethylnona-2,6-diene |
InChI |
InChI=1S/C12H20Cl2O/c1-9(2)6-5-7-10(3)8-11(15-4)12(13)14/h6,8,11-12H,5,7H2,1-4H3 |
InChI Key |
XGCYKDCDCLFENG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC(C(Cl)Cl)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















